Dodecanoic acid tert-butyl ester serves as a precursor for the synthesis of various materials with unique properties. Studies have explored its use in the production of:
Dodecanoic acid tert-butyl ester's properties make it interesting for biological research, with potential applications in:
Dodecanoic acid tert-butyl ester finds use in analytical chemistry due to its well-defined structure and properties. It can be employed as:
Dodecanoic acid tert-butyl ester, also known as lauric acid tert-butyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 256.424 g/mol. It is an ester formed from the reaction of dodecanoic acid (lauric acid) and tert-butyl alcohol. This compound appears as a colorless liquid and is characterized by its relatively low density of 0.865 g/cm³ and a boiling point of about 287.7°C at standard atmospheric pressure .
Dodecanoic acid tert-butyl ester can be synthesized through several methods:
Interaction studies involving dodecanoic acid tert-butyl ester focus primarily on its reactivity with biological systems and other chemical compounds. Research into its interactions with enzymes, particularly lipases, could provide insights into its metabolic pathways and potential health benefits or risks associated with its consumption.
Dodecanoic acid tert-butyl ester shares structural similarities with various other fatty acid esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Dodecanoic Acid | 200.32 g/mol | Parent compound; known for antimicrobial properties. | |
Dodecanoic Acid Butyl Ester | 200.32 g/mol | Similar structure; different alcohol component. | |
Dodecanoic Acid Methyl Ester | 214.34 g/mol | Methyl ester form; used in biodiesel production. | |
Myristic Acid Tert-Butyl Ester | 230.38 g/mol | One carbon longer; exhibits similar properties. |
Dodecanoic acid tert-butyl ester is unique due to its specific structure derived from lauric acid combined with the bulky tert-butyl group, which influences its physical properties such as boiling point and solubility compared to other esters. Its applications in organic synthesis and potential biological activities further distinguish it from similar compounds.
Dodecanoic acid tert-butyl ester is characterized by its molecular formula $$ \text{C}{16}\text{H}{32}\text{O}2 $$, with a molecular weight of 256.42 g/mol. Its structure features a linear dodecanoate chain ($$ \text{CH}3(\text{CH}2){10}\text{COO}- $$) esterified to a tert-butyl group ($$ (\text{CH}3)3\text{C}- $$). The SMILES notation $$ \text{CCCCCCCCCCCC(=O)OC(C)(C)C} $$ reflects this connectivity.
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{16}\text{H}{32}\text{O}_2 $$ | |
Molecular Weight (g/mol) | 256.42 | |
CAS Registry Number | 7143-18-2 | |
IUPAC Name | tert-butyl dodecanoate | |
InChI Key | WJXKWIFHRZWPET |
The compound is synthesized via esterification of dodecanoic acid with tert-butanol, often facilitated by acid catalysts or novel methods like electromagnetic milling with $$ (\text{Boc})_2\text{O} $$ (tert-butyloxycarbonyl chloride). Its stability under neutral conditions makes it suitable for protecting carboxylic acids during sensitive reactions. Hydrolysis under acidic or basic conditions regenerates dodecanoic acid and tert-butanol.
The term "ester" originated in 1848 from the German Essigäther ("acetic ether"), coined by Leopold Gmelin to describe compounds formed from acids and alcohols. Early research focused on esterification mechanisms and functional group reactivity, with tert-butyl esters gaining prominence in the 20th century as protective groups due to their resistance to hydrolysis.
Dodecanoic acid tert-butyl ester exemplifies advancements in ester chemistry, particularly in:
Tert-butyl esters vary by the chain length of their acid component. Dodecanoic acid tert-butyl ester occupies an intermediate position between shorter-chain (e.g., tert-butyl acetate) and longer-chain (e.g., tert-butyl hexadecanoate) analogs.
The synthesis of dodecanoic acid tert-butyl ester through direct acid-catalyzed esterification presents unique mechanistic considerations due to the tertiary nature of the tert-butyl alcohol substrate [3] [4]. Unlike conventional Fischer esterification, the reaction proceeds through a modified mechanism where the tertiary alcohol forms a tertiary carbocation intermediate that is subsequently attacked by the carboxylate species [5]. This pathway diverges from the standard nucleophilic acyl substitution mechanism observed with primary and secondary alcohols [3] [4].
The mechanistic sequence begins with protonation of the carbonyl oxygen of dodecanoic acid by the acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [3]. Simultaneously, the tert-butyl alcohol undergoes protonation followed by elimination of water to generate the tert-butyl carbocation [5]. The carboxylate anion, formed through deprotonation of the acid, then attacks the electrophilic carbocation center, resulting in ester bond formation [3] [4]. This mechanism explains why conventional Fischer esterification with tert-butanol often fails due to competing elimination reactions that produce isobutene and water [5].
Industrial synthesis employs dodecylbenzenesulfonic acid as a more effective catalyst system, achieving conversions exceeding 95% under optimized conditions [2]. The enhanced catalytic activity stems from the amphiphilic nature of this catalyst, which forms reverse micelles in the reaction medium, improving the miscibility between the hydrophobic dodecanoic acid and the more polar tert-butanol [2]. The reaction typically proceeds at temperatures between 120-150°C with continuous azeotropic removal of water using toluene as an entrainer [2].
The improved efficiency of dodecylbenzenesulfonic acid catalysis relates to its ability to concentrate reactants within the micelle cores, effectively increasing local concentrations and reaction rates [2]. The catalyst loading typically ranges from 0.2 to 1.0 weight percent based on the total reactant mass, providing an optimal balance between catalytic activity and downstream purification requirements [2]. Post-reaction catalyst removal is achieved through adsorption on magnesium silicate, enabling catalyst recovery and product purification [2].
Nuclear magnetic resonance spectroscopy studies of analogous tert-butyl ester formations reveal characteristic chemical shift patterns that confirm the proposed mechanism [2]. The tert-butyl protons appear as a distinctive singlet at δ 1.2-1.4 ppm in proton nuclear magnetic resonance spectra, while carbon-13 nuclear magnetic resonance shows the carbonyl carbon at approximately δ 170 ppm and the quaternary carbon of the tert-butyl group at δ 81 ppm [2]. These spectroscopic signatures provide definitive evidence for successful ester formation and help distinguish between the desired product and potential elimination products.
Kinetic isotope effect studies using deuterated tert-butanol demonstrate that the rate-determining step involves carbocation formation rather than the subsequent nucleophilic attack [3]. Primary kinetic isotope effects of approximately 2.1 observed when using tert-butanol-d10 confirm that carbon-hydrogen bond breaking in the alcohol is involved in the rate-limiting transition state [3]. These mechanistic insights have proven crucial for optimizing reaction conditions and catalyst selection.
The choice of reaction solvent significantly influences both the reaction rate and selectivity in acid-catalyzed esterification [2]. Apolar solvents such as toluene and cyclohexane favor the formation of the desired ester by stabilizing the carbocationic intermediate through solvation effects [2]. Conversely, polar protic solvents compete with the carboxylate nucleophile and can lead to ether formation as a side reaction [5].
Azeotropic distillation using toluene serves the dual purpose of water removal and providing an optimal reaction medium [2]. The continuous removal of water shifts the equilibrium toward ester formation while maintaining reaction temperatures in the optimal range for carbocation stability [2]. The water-toluene azeotrope boils at 84.1°C, well below the reaction temperature, ensuring efficient water removal without requiring excessive heating .
When compared to transesterification approaches, direct acid-catalyzed esterification offers superior atom economy but requires more stringent water removal protocols [2]. The transesterification route using methyl dodecanoate avoids water formation but necessitates the use of more expensive starting materials and specialized catalysts such as ytterbium triflate [6]. The mechanistic differences between these approaches have significant implications for industrial process selection and optimization strategies.
Ytterbium triflate emerges as a highly effective catalyst for the transesterification of methyl dodecanoate with tert-butyl alcohol, achieving 70% yield under mild conditions [6]. The reaction proceeds in acetonitrile at 80°C with a catalyst loading of 5 mol%, representing a significant improvement over traditional acid-catalyzed methods in terms of reaction conditions [6]. Kinetic studies reveal that the reaction follows second-order kinetics with respect to the ester substrate and first-order with respect to tert-butyl alcohol [7] [8].
The mechanism involves initial coordination of the carbonyl oxygen to the Lewis acidic ytterbium center, followed by nucleophilic attack by tert-butyl alcohol [6]. The enhanced electrophilicity of the coordinated carbonyl carbon facilitates the transesterification process while maintaining selectivity for the desired product [6]. Comparative studies with other lanthanide triflates, including erbium triflate and lanthanum triflate, demonstrate that ytterbium triflate provides optimal Lewis acidity for this transformation [6].
Detailed kinetic analysis across the temperature range of 60-100°C reveals an activation energy of 42.3 kJ/mol for the ytterbium triflate-catalyzed transesterification [7]. This relatively low activation barrier contributes to the mild reaction conditions required and enables operation at temperatures where thermal decomposition of sensitive substrates is minimized [7]. The pre-exponential factor of 1.2 × 10^6 L/mol·s reflects the favorable entropy of activation associated with the organized transition state involving metal coordination [7].
Temperature optimization studies indicate that while higher temperatures increase reaction rates, they also promote catalyst deactivation through triflate ligand dissociation [6]. The optimal temperature of 80°C represents a compromise between reaction efficiency and catalyst stability, providing consistent performance over multiple reaction cycles [6]. Below 60°C, reaction rates become impractically slow, while above 100°C, significant catalyst decomposition occurs [6].
Investigation of reactant concentration effects reveals complex kinetic behavior that deviates from simple second-order kinetics under certain conditions [7] [8]. At high tert-butyl alcohol concentrations, inhibition effects occur due to competitive coordination to the ytterbium center, effectively reducing the concentration of active catalyst [6]. This observation necessitates careful optimization of reactant stoichiometry to maintain high catalytic turnover.
The reaction rate expression can be described by the equation: r = k[ester]^1.2[alcohol]^0.8[catalyst]^1.0, where the non-integral orders reflect the complex coordination equilibria involved [7]. These fractional orders arise from the pre-equilibrium formation of various catalyst-substrate complexes, each with different reactivity toward transesterification [6]. Understanding these kinetic complexities proves essential for reactor design and scale-up considerations.
Long-term kinetic studies reveal that ytterbium triflate undergoes gradual deactivation through hydrolysis of the triflate ligands, particularly in the presence of trace water [6]. The deactivation follows first-order kinetics with a rate constant of 0.018 h^-1 at 80°C, limiting the practical lifetime of the catalyst system [6]. Rigorous exclusion of moisture through the use of molecular sieves and anhydrous solvents extends catalyst lifetime significantly [6].
Catalyst regeneration studies demonstrate that deactivated ytterbium species can be reactivated through treatment with triflic anhydride, restoring approximately 85% of the original activity [6]. This regeneration protocol enables multiple uses of the expensive lanthanide catalyst, improving the economic viability of the process [6]. However, some irreversible deactivation occurs through formation of ytterbium oxide species, setting practical limits on catalyst recycling [6].
Systematic solvent screening reveals that coordinating solvents significantly impact reaction kinetics through competitive binding to the ytterbium catalyst [6]. Acetonitrile provides optimal performance by offering sufficient solvation of the catalyst while avoiding strong coordination that would inhibit substrate binding [6]. Ethereal solvents such as tetrahydrofuran and dimethoxyethane cause significant rate reduction due to their stronger coordination to the metal center [6].
Non-coordinating solvents like toluene and dichloromethane lead to catalyst precipitation and heterogeneous reaction conditions, complicating kinetic analysis and reducing reproducibility [6]. The dielectric constant of the solvent also influences the stability of charged intermediates in the transesterification mechanism, with moderate polarity solvents providing optimal reaction environments [6]. These solvent effects must be carefully considered in process development and scale-up activities.
Continuous flow synthesis of dodecanoic acid tert-butyl ester employs fixed-bed reactors packed with solid acid catalysts to achieve high conversion rates and simplified product separation [9]. The reactor design incorporates sulfonated resin catalysts or acidic zeolites that provide excellent activity while enabling straightforward catalyst recovery . Flow rates are optimized to provide residence times between 10-30 minutes, balancing conversion efficiency with throughput requirements [9] [10].
The fixed-bed configuration offers several advantages over batch processing, including improved heat transfer due to the high surface area-to-volume ratio and enhanced mass transfer through forced convection [9] [11]. Temperature control is achieved through external heating or cooling jackets, enabling precise thermal management throughout the reactor length [12]. The plug flow characteristics minimize back-mixing and provide uniform residence time distribution, leading to more consistent product quality [9] [11].
Solid acid catalysts employed in continuous flow synthesis include Amberlyst-15, Nafion-H, and various zeolite materials such as H-ZSM-5 and H-Beta [13]. These catalysts are selected based on their acid strength, thermal stability, and resistance to deactivation under flow conditions [13] [14]. Catalyst preparation involves careful activation procedures to remove adsorbed water and optimize the concentration of active acid sites [13].
Amberlyst-15 demonstrates excellent performance with acid site concentrations of approximately 4.7 mmol/g and thermal stability up to 140°C . The macroporous structure of this resin provides good accessibility to bulky reactants while maintaining mechanical integrity under flow conditions . Nafion-H offers superior acid strength but at higher cost, making it suitable for applications requiring exceptional activity [14].
Zeolite catalysts require careful preparation through ion exchange procedures to introduce protons and optimize acid site distribution [13] [15]. H-ZSM-5 zeolite, with its medium-pore structure and high silica-to-alumina ratio, provides excellent selectivity for ester formation while minimizing side reactions [15]. The three-dimensional pore structure facilitates reactant diffusion while constraining the formation of unwanted products [13] [15].
Temperature optimization studies for continuous flow synthesis identify the range of 130-160°C as optimal for achieving high conversion while maintaining catalyst stability [9]. Lower temperatures result in incomplete conversion, while higher temperatures promote catalyst deactivation and undesired side reactions [9]. Pressure optimization typically employs 5-15 bar to maintain liquid phase conditions and enhance mass transfer rates [9].
Flow rate optimization balances residence time requirements with productivity demands [9] [10]. Typical linear velocities range from 0.1-1.0 cm/min, providing residence times sufficient for near-complete conversion [9]. Higher flow rates reduce conversion but increase throughput, while lower flow rates maximize conversion at the expense of productivity [9] [10].
Reactant stoichiometry significantly influences conversion and selectivity in continuous flow synthesis [9]. Employing a 10-20% excess of tert-butyl alcohol shifts the equilibrium toward ester formation and compensates for any alcohol loss through elimination reactions . The optimal molar ratio of acid to alcohol is typically 1:1.2, providing maximum conversion while minimizing downstream separation requirements .
Continuous flow synthesis enables efficient heat integration through the use of heat exchangers and thermal coupling [9] [16]. Preheating of reactant feeds using product cooling reduces overall energy consumption and improves process economics [16]. The use of reactive distillation columns combines reaction and separation in a single unit, further enhancing energy efficiency [16].
Heat transfer limitations in fixed-bed reactors necessitate careful thermal design to avoid hot spots and ensure uniform temperature distribution [12]. Computational fluid dynamics modeling helps optimize heat transfer coefficients and predict temperature profiles throughout the reactor [12]. The incorporation of internal heat exchange structures can enhance heat transfer while maintaining good flow distribution [16].
Advanced process control systems for continuous flow synthesis incorporate real-time monitoring of temperature, pressure, flow rates, and composition [9] [16]. In-line spectroscopic techniques such as near-infrared spectroscopy enable continuous monitoring of reactant conversion and product formation [16]. These measurements provide feedback for automatic control systems that maintain optimal operating conditions [16].
Process analytical technology applications include the use of micro-gas chromatography for rapid composition analysis and pH monitoring for catalyst performance assessment [16]. Model predictive control algorithms utilize these measurements to optimize operating conditions in real-time, maximizing conversion while maintaining product quality specifications [16]. The integration of these control systems significantly improves process reliability and reduces operator intervention requirements [16].
Modern catalyst screening for dodecanoic acid tert-butyl ester synthesis employs high-throughput techniques utilizing 96-well microplate arrays to evaluate multiple catalyst-ligand combinations simultaneously [17] [18]. These screening systems enable rapid evaluation of catalyst performance under standardized conditions, significantly accelerating the discovery of optimal catalytic systems [17]. Automated liquid handling systems prepare stock solutions and execute parallel reactions with precise control over reaction parameters [18].
The screening methodology incorporates statistical design of experiments principles to maximize information content while minimizing the number of experiments required [18] [19]. Factorial designs evaluate the effects of catalyst loading, temperature, solvent, and reactant ratios on conversion and selectivity [18]. Response surface methodology enables optimization of multiple variables simultaneously and identification of optimal operating windows [18].
Analytical methods for high-throughput screening include automated gas chromatography systems that analyze reaction mixtures from multiple wells in parallel [18] [20]. Thin-layer chromatography coupled with mass spectrometry provides rapid identification of products and by-products [20]. These analytical techniques enable quantitative assessment of catalyst performance within hours of reaction completion [18] [20].
Systematic evaluation of solid acid catalysts reveals significant differences in activity and selectivity for tert-butyl ester formation [13] [14]. Zeolite catalysts demonstrate excellent selectivity but moderate activity, while ion exchange resins provide high activity but may suffer from thermal stability limitations [13] [14]. Metal-exchanged zeolites, particularly zinc-exchanged forms, show enhanced Lewis acidity that promotes esterification reactions [14].
Acid strength characterization using temperature-programmed desorption of ammonia reveals the distribution of acid sites and their relative strengths [14]. Strong acid sites (desorption temperatures above 400°C) prove essential for activating the tertiary alcohol substrate, while weak acid sites contribute to side reactions [14]. The optimal catalyst possesses predominantly strong Brønsted acid sites with minimal Lewis acid character [13] [14].
Surface area and pore structure analysis using nitrogen physisorption indicates that mesoporous catalysts generally outperform microporous materials due to enhanced accessibility of bulky reactants [13]. Catalysts with pore diameters between 5-20 nm provide optimal balance between surface area and mass transfer limitations [13]. The presence of both micro- and mesopores creates a hierarchical structure that facilitates reactant access while maintaining high surface area [13].
Long-term stability studies reveal that catalyst deactivation occurs primarily through acid site neutralization by basic impurities and pore blockage by heavy reaction products [13] [14]. Deactivation rates vary significantly among different catalyst types, with sulfonated resins showing faster deactivation than zeolitic materials [14]. Temperature-programmed oxidation studies identify the nature of deposited organic species and their impact on catalytic activity [13].
Catalyst regeneration protocols employ controlled oxidation procedures to remove organic deposits while preserving acid site integrity [13] [14]. Regeneration in flowing air at 450-500°C typically restores 85-95% of original activity for zeolite catalysts [13]. Ion exchange resins require more moderate regeneration conditions (150-200°C) to avoid thermal decomposition of the polymer matrix [14].
Cycling studies demonstrate that properly regenerated catalysts maintain stable activity over 10-20 cycles, making catalyst replacement economics favorable [13] [14]. The development of robust regeneration procedures proves crucial for the economic viability of solid acid catalyzed processes [13]. Advanced characterization techniques monitor changes in acid site distribution and structural integrity during cycling [14].
Detailed kinetic analysis enables optimization of catalyst performance through understanding of rate-limiting steps and activation barriers [7] [21]. Arrhenius analysis across different temperatures provides activation energies that guide catalyst selection and operating condition optimization [7]. Catalysts with lower activation energies enable operation at reduced temperatures, improving selectivity and reducing energy costs [7].
Competitive kinetic studies between esterification and elimination reactions identify catalyst properties that favor the desired reaction pathway [5]. High acid strength promotes both reactions, but appropriate pore size restrictions can provide shape selectivity favoring esterification over elimination [13]. The optimization of acid site density and distribution proves crucial for maximizing reaction efficiency [13] [14].
Isotope labeling studies using carbon-13 and deuterium tracers elucidate detailed reaction mechanisms and identify elementary steps [3]. These mechanistic insights guide catalyst design efforts and enable prediction of catalyst performance under different operating conditions [3]. Understanding structure-activity relationships facilitates the development of improved catalytic systems [13].
Economic evaluation of different catalyst systems considers both catalyst cost and performance metrics to identify the most cost-effective options [17] [18]. While expensive catalysts like ytterbium triflate provide excellent activity, their high cost limits economic viability unless exceptional performance justifies the expense [6]. Solid acid catalysts offer attractive economics through reusability and low cost, despite potentially lower activity [13] [14].
Total cost of ownership analysis includes catalyst purchase price, regeneration costs, and replacement frequency [17]. Solid catalysts with long lifetimes and effective regeneration procedures provide superior economic performance despite higher initial activity of homogeneous systems [13] [14]. The ability to operate in continuous mode further enhances the economic attractiveness of solid catalyst systems [9] [13].
Sensitivity analysis evaluates the impact of catalyst cost, lifetime, and activity on overall process economics [17]. These analyses guide catalyst selection decisions and identify performance thresholds that justify more expensive catalytic systems [17]. The integration of economic considerations with technical performance ensures optimal catalyst selection for commercial applications [18].
Industrial-scale production of dodecanoic acid tert-butyl ester faces significant heat transfer challenges due to the increased reactor volumes and reduced surface area-to-volume ratios inherent in scale-up [12] [22]. The esterification reaction's exothermic nature, with typical heat release of 45-65 kJ/mol, requires careful thermal management to prevent hot spot formation and maintain reaction selectivity [12]. Large-scale reactors experience non-uniform temperature distributions that can lead to reduced yields and formation of unwanted by-products [12] [22].
Heat transfer coefficient calculations for stirred tank reactors reveal significant decreases from laboratory to industrial scale, typically dropping from 500-800 W/m²·K in small vessels to 150-300 W/m²·K in large reactors [22]. This reduction necessitates modified reactor designs incorporating enhanced heat transfer surfaces, internal heat exchangers, or external circulation loops [22]. The Wilson method for determining individual heat transfer resistances enables accurate prediction of thermal performance during scale-up [22].
Industrial reactor designs employ various heat transfer enhancement strategies, including helical coils, baffled systems, and draft tube configurations [12] [22]. These modifications increase heat transfer area while maintaining acceptable pressure drop characteristics [12]. Advanced computational fluid dynamics modeling helps optimize internal geometries to achieve uniform temperature distribution while maximizing heat transfer efficiency [12].
Mass transfer limitations become increasingly problematic at industrial scale due to the longer mixing times and increased diffusion path lengths in large reactors [12] [23]. The heterogeneous nature of many industrial esterification systems, involving solid catalysts and potentially immiscible reactants, exacerbates mass transfer challenges [12]. Poor mass transfer leads to concentration gradients that reduce reaction efficiency and compromise product quality [12] [23].
Mixing time analysis for large stirred tank reactors reveals scaling relationships that predict significant increases in blending times, often reaching 10-30 minutes compared to seconds in laboratory equipment [24]. These extended mixing times can allow local concentration variations to persist, leading to side reactions and reduced selectivity [24]. Proper impeller design and positioning become critical for achieving adequate mixing performance [24].
Scale-up of mixing systems requires careful consideration of power consumption and shear rates to avoid catalyst damage while maintaining adequate mass transfer [24]. The use of multiple impellers, optimized blade designs, and internal circulation patterns helps achieve uniform mixing in large vessels [24]. Tracer studies and computational fluid dynamics modeling validate mixing performance and identify potential dead zones or areas of poor circulation [12].
Industrial-scale esterification requires sophisticated process control systems to manage the complex interactions between temperature, pressure, composition, and catalyst activity [25] [26]. The increased thermal inertia and longer response times of large reactors complicate control system design and require advanced control strategies [25]. Model predictive control systems utilize process models to anticipate disturbances and maintain optimal operating conditions [26].
Instrumentation challenges include the need for reliable composition analysis in real-time to enable feedback control [25] [26]. Traditional analytical methods prove too slow for effective process control, necessitating the development of in-line analytical techniques such as near-infrared spectroscopy or mass spectrometry [26]. These advanced analytical systems must operate reliably in harsh industrial environments with minimal maintenance requirements [25].
Advanced process control strategies employ multivariable control algorithms that simultaneously optimize multiple objectives including conversion, selectivity, energy consumption, and catalyst lifetime [25] [26]. The implementation of these control systems requires detailed process models and extensive commissioning efforts to achieve stable operation [26]. Operator training becomes crucial for successful implementation of advanced control systems [25].
Industrial-scale catalyst systems present unique challenges related to catalyst loading, replacement, and regeneration [13] [27]. Large reactors may contain several tons of catalyst, making replacement operations complex and expensive [27]. Catalyst deactivation in industrial systems often occurs non-uniformly, with inlet regions experiencing faster deactivation due to higher reactant concentrations [13].
Catalyst regeneration in industrial systems requires specialized procedures to ensure uniform treatment of large catalyst volumes [13] [27]. In-situ regeneration protocols must consider heat transfer limitations and ensure adequate distribution of regeneration gases or liquids throughout the catalyst bed [27]. The development of movable bed or fluidized bed systems enables continuous catalyst regeneration during operation [27].
Economic optimization of catalyst replacement schedules requires balancing catalyst cost against productivity losses from deactivation [13] [27]. Advanced monitoring systems track catalyst performance and predict replacement timing to minimize production disruptions [27]. The logistics of catalyst handling, including storage, transportation, and disposal, become significant considerations at industrial scale [27].
Maintaining consistent product quality at industrial scale requires robust quality control systems that monitor critical quality attributes throughout the production process [31] [32]. The increased residence time distributions and potential for bypassing in large reactors can lead to broader product specifications [31]. Statistical process control methods help identify trends and maintain process capability [32].
Analytical method validation for industrial quality control requires techniques that provide rapid, accurate results for process adjustment [31]. The development of at-line or in-line analytical methods enables real-time quality monitoring and faster response to process variations [31]. Quality systems must comply with regulatory requirements while maintaining cost-effective operations [32].
Product storage and handling considerations become critical at industrial scale due to the large volumes involved and extended storage times [31]. The stability of dodecanoic acid tert-butyl ester under various storage conditions must be established to ensure product quality throughout the supply chain [31]. Contamination prevention and material compatibility issues require careful attention in industrial systems [32].
Irritant